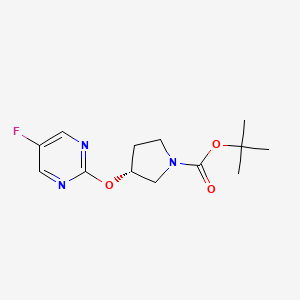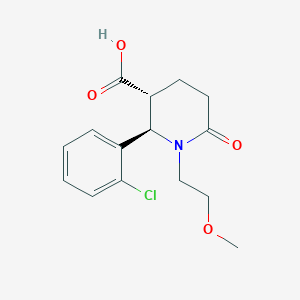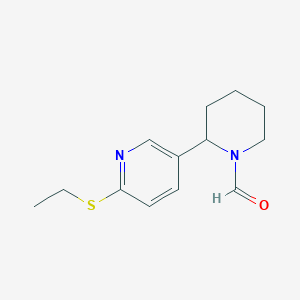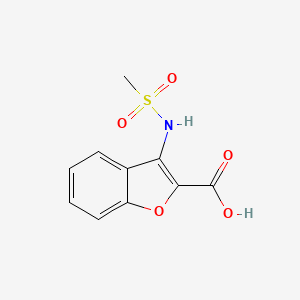
2-Methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲基-1-(5-甲基-4H-1,2,4-三唑-3-基)丙烷-1-胺是一种属于三唑衍生物类的化合物。三唑是含有三个氮原子的五元杂环化合物。
准备方法
合成路线和反应条件
2-甲基-1-(5-甲基-4H-1,2,4-三唑-3-基)丙烷-1-胺的合成通常涉及5-氨基-1,2,4-三唑与合适的烷基化试剂的反应。一种常用的方法是在碱性条件下用2-溴-2-甲基丙烷烷基化5-氨基-1,2,4-三唑。 反应通常在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂中进行,并使用碳酸钾 (K2CO3) 等碱来促进反应 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,还采用重结晶或色谱法等提纯技术来获得所需的化合物纯度。
化学反应分析
反应类型
2-甲基-1-(5-甲基-4H-1,2,4-三唑-3-基)丙烷-1-胺可以发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢 (H2O2) 或高锰酸钾 (KMnO4) 等氧化剂氧化,形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中氨基可以使用合适的试剂被其他官能团取代。
常用试剂和条件
氧化: 过氧化氢 (H2O2),高锰酸钾 (KMnO4)
还原: 硼氢化钠 (NaBH4),氢化铝锂 (LiAlH4)
取代: 卤代烷,酰氯
主要生成物
这些反应形成的主要产物取决于使用的具体试剂和条件。例如,氧化可能生成氧化物,而取代反应可以生成原化合物的各种取代衍生物。
科学研究应用
作用机制
2-甲基-1-(5-甲基-4H-1,2,4-三唑-3-基)丙烷-1-胺的作用机制涉及其与特定分子靶标的相互作用。在药物应用中,它可能抑制微生物或癌细胞生存所必需的酶或蛋白质的活性。 三唑环可以与这些靶标的活性位点相互作用,导致其抑制并随后产生治疗效果 .
相似化合物的比较
类似化合物
1,2,4-三唑: 具有类似三唑环结构的母体化合物。
5-氨基-1,2,4-三唑: 用于合成目标化合物的先驱。
氟康唑: 含有一个三唑环的抗真菌剂。
独特性
2-甲基-1-(5-甲基-4H-1,2,4-三唑-3-基)丙烷-1-胺由于其独特的取代模式而具有独特性,这赋予了其独特的化学和生物特性。 甲基的存在增强了其亲脂性,并可能影响其与生物靶标的相互作用,使其成为进一步研究和开发的有价值的化合物 .
属性
IUPAC Name |
2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-4(2)6(8)7-9-5(3)10-11-7/h4,6H,8H2,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUUYPNNBQPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Methyl 6-(benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11812599.png)


![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)
